

# Application Note & Protocols: Controlled Crystallization of Lansoprazole Polymorphs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Lansoprazole*  
Cat. No.: *B568758*

[Get Quote](#)

## Abstract

**Lansoprazole**, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders, is known to exist in multiple crystalline polymorphic forms. The phenomenon of polymorphism is of critical importance in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including stability, solubility, and bioavailability. Consequently, the ability to selectively and reproducibly crystallize a desired polymorphic form is paramount for ensuring drug product quality and therapeutic efficacy. This document provides a detailed guide to the crystallization methods for obtaining the thermodynamically stable Form I (also referred to as Form A) and the metastable Form II (also referred to as Form B) of **Lansoprazole**. We delve into the underlying principles of kinetic and thermodynamic control that govern polymorphic outcomes and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals.

## Introduction: The Significance of Polymorphism in Lansoprazole

Polymorphism is the ability of a solid material to exist in more than one crystal structure.<sup>[1]</sup> For a pharmaceutical compound like **Lansoprazole**, this phenomenon is not merely a crystallographic curiosity; it is a critical variable that can profoundly impact the drug's performance. Different polymorphs are, in effect, different solid-state materials with the same chemical composition, potentially leading to variations in:

- Thermodynamic Stability: One polymorph is typically the most stable under a given set of conditions, while others are metastable and may convert to the stable form over time.[2]
- Solubility and Dissolution Rate: Metastable forms often exhibit higher solubility, which can influence bioavailability.
- Mechanical Properties: Flowability and compressibility can differ, affecting manufacturing processes like tableting.

**Lansoprazole** has several known polymorphic forms, with Form I (or A) and Form II (or B) being the most extensively documented.[3][4] Form I is the thermodynamically stable form and is therefore the preferred form for pharmaceutical formulations due to its high stability during storage and manufacturing.[1][2] Form II is a metastable polymorph that can be generated under specific conditions but may convert to Form I upon storage at elevated temperatures.[1][3] Understanding and controlling the crystallization process is therefore essential to produce the desired, stable polymorph consistently.

The selection of a crystallization method is governed by the principles of thermodynamics and kinetics.[5]

- Thermodynamic Control: Conditions that allow the system to reach its lowest energy state (e.g., slow cooling, prolonged stirring at elevated temperatures) typically yield the most stable polymorph (Form I).
- Kinetic Control: Conditions that favor the fastest nucleation and growth rate (e.g., rapid cooling, specific solvent interactions) can trap the system in a higher-energy, metastable state (Form II).

This guide will provide protocols that leverage these principles to selectively produce **Lansoprazole** Form I and Form II.

## General Experimental Workflow

The crystallization of a specific **Lansoprazole** polymorph generally follows a sequence of controlled steps involving dissolution, nucleation, and crystal growth. The critical parameters at each stage—solvent choice, temperature, and time—dictate the final crystalline form.



[Click to download full resolution via product page](#)

Caption: General workflow for polymorphic crystallization.

# Protocol 1: Preparation of Lansoprazole Form II (Metastable Form)

This protocol describes the crystallization of the kinetically favored, metastable Form II from an aqueous ethanol solvent system. The relatively rapid cooling from a high-solubility state favors the nucleation of this less stable form.

**Principle:** Crude **Lansoprazole** is dissolved in hot aqueous ethanol. Upon controlled cooling, the supersaturated solution preferentially nucleates and precipitates the metastable Form II.

## Materials and Reagents:

- Crude **Lansoprazole**
- 90% Ethanol (10% v/v Deionized Water)
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Buchner funnel and filter paper
- Vacuum flask and vacuum source
- Drying oven

## Procedure:

- **Dissolution:** To a reaction flask, add crude **Lansoprazole** and 90% aqueous ethanol in an approximate ratio of 1 g **Lansoprazole** to 8.5 mL of solvent.
- **Heating:** Heat the mixture to approximately 55-60°C with continuous stirring until all the **Lansoprazole** has completely dissolved.[\[1\]](#)
- **Hot Filtration (Optional but Recommended):** If the solution contains any particulate matter, perform a hot filtration through a pre-warmed funnel to obtain a clear solution.

- Cooling & Crystallization: Remove the heat source and allow the solution to cool to room temperature. Subsequently, cool the flask slowly in an ice bath to 0°C and hold for at least 3 hours to maximize crystal formation.[1]
- Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
- Washing: Wash the filter cake with a small amount of cold 50% aqueous ethanol to remove residual soluble impurities.
- Drying: Dry the isolated crystals under vacuum at a temperature not exceeding 50°C. The resulting product is predominantly **Lansoprazole** Form II, though it may contain small amounts of Form I.[4]

#### Causality and Insights:

- The use of aqueous ethanol is critical; the water content influences the solubility profile and favors the formation of Form II.
- Drying at a low temperature (<50°C) is essential to prevent the solid-state conversion of the metastable Form II to the more stable Form I.[4] Form II is noted to be stable at temperatures below 0°C but will convert to Form I over time at higher temperatures.[1][3]

## Protocol 2: Preparation of Lansoprazole Form I (Thermodynamically Stable Form)

The stable Form I can be reliably produced either by recrystallizing the metastable Form II or by a direct crystallization method under conditions of thermodynamic control.

### Method A: Recrystallization of Form II from Acetone

**Principle:** This method leverages the stability difference between the polymorphs. Dissolving the metastable Form II in a suitable solvent (acetone) and allowing it to recrystallize slowly provides the necessary molecular mobility and time for the system to rearrange into the lowest energy, most stable crystalline state (Form I).

#### Materials and Reagents:

- **Lansoprazole** Form II (from Protocol 1)
- Acetone (reagent grade)
- Equipment as listed in Protocol 1

Procedure:

- Dissolution: Add **Lansoprazole** Form II to a flask containing acetone (approx. 1 g to 15 mL). Heat the mixture to boiling with stirring until a clear solution is obtained.[1][4]
- Hot Filtration: Filter the hot solution to remove any insoluble impurities.
- Cooling & Crystallization: Allow the filtrate to cool gradually to room temperature. Then, cool the solution slowly to 0°C over a period of 3 hours.[1][4] A slow cooling rate is crucial for forming high-quality crystals of the stable polymorph.
- Isolation: Collect the crystalline precipitate by vacuum filtration.
- Drying: Dry the product under vacuum at a temperature below 50°C for approximately 2 hours. The resulting product is the highly stable **Lansoprazole** Form I.[1][4]

## Method B: Direct Crystallization from Aqueous Ethanol

Principle: This protocol achieves the thermodynamically stable Form I directly by carefully controlling the crystallization conditions (temperature and stirring time) to favor its formation over the kinetically preferred Form II.

Materials and Reagents:

- Crude **Lansoprazole**
- Ethanol (absolute)
- Deionized Water
- Equipment as listed in Protocol 1

Procedure:

- Dissolution: Dissolve crude **lansoprazole** in ethanol.
- Water Addition: Add water to the ethanolic solution.
- Controlled Stirring: Maintain the solution temperature between 15°C and 40°C while stirring continuously for a period of 0.5 to 4 hours.<sup>[4]</sup>
- Isolation: After the stirring period, filter the resulting crystalline product.
- Drying: Dry the isolated solid to yield **Lansoprazole** Form I.

#### Causality and Insights:

- The key to this direct method is the extended stirring time within a specific temperature window (15-40°C).<sup>[4]</sup> This provides the activation energy needed to overcome the kinetic barrier for Form I nucleation while being below a temperature that would lead to decreased yield. Stirring for less than 30 minutes or at temperatures below 15°C tends to produce the undesirable Form II.<sup>[4]</sup> This process exemplifies thermodynamic control.

## Polymorphic Conversion Pathway

The relationship between crude **lansoprazole** and its primary polymorphic forms can be visualized as a pathway where the metastable Form II often serves as an intermediate to the final, stable Form I.

[Click to download full resolution via product page](#)

Caption: Crystallization pathways to **Lansoprazole** polymorphs.

## Summary of Crystallization Parameters

| Parameter             | Protocol 1: Form II (Metastable)  | Protocol 2A: Form I (from Form II) | Protocol 2B: Form I (Direct)               |
|-----------------------|-----------------------------------|------------------------------------|--------------------------------------------|
| Starting Material     | Crude Lansoprazole                | Lansoprazole Form II               | Crude Lansoprazole                         |
| Solvent System        | 90% Aqueous Ethanol               | Acetone                            | Aqueous Ethanol                            |
| Dissolution Temp.     | 55-60°C                           | Boiling                            | Ambient to moderate heat                   |
| Crystallization Temp. | Cool to 0°C                       | Slow cooling to 0°C                | Stirring at 15-40°C                        |
| Key Process Control   | Rapid cooling favors kinetic form | Slow recrystallization             | Extended stirring time at controlled temp. |
| Governing Principle   | Kinetic Control                   | Thermodynamic Control              | Thermodynamic Control                      |
| Resulting Form        | Form II                           | Form I                             | Form I                                     |

# Characterization of Polymorphs

Confirmation of the obtained polymorphic form is essential. The following techniques are standard for solid-state characterization:

- Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying crystalline forms. Each polymorph has a unique diffraction pattern with characteristic peaks at specific  $2\theta$  angles.
- Differential Scanning Calorimetry (DSC): DSC measures thermal transitions. Form I typically shows a single melting endotherm around 180°C.<sup>[3]</sup> The metastable Form II may show an exothermic event (recrystallization to Form I) before the final melting endotherm.<sup>[3]</sup>
- Infrared (IR) Spectroscopy: FTIR can distinguish polymorphs based on differences in vibrational modes of the molecules in the crystal lattice, resulting in unique spectral fingerprints.<sup>[1]</sup>

## Conclusion

The selective crystallization of **lansoprazole** into its stable Form I or metastable Form II is achievable through the careful manipulation of key process parameters. The formation of the metastable Form II is favored by kinetically controlled conditions, such as crystallization from aqueous ethanol. The thermodynamically stable and pharmaceutically preferred Form I can be obtained either by recrystallizing Form II from acetone or through a direct crystallization process that employs extended stirring times at controlled temperatures to ensure thermodynamic equilibrium is reached. The protocols and principles detailed in this application note provide a robust framework for researchers to reliably produce and study the distinct polymorphic forms of **lansoprazole**.

## References

- Crystalline forms of **lansoprazole**.
- A novel crystalline form of **lansoprazole**.
- Process for preparing crystalline form A of **Lansoprazole**.
- Chemistry Review(s) - accessdata.fda.gov. U.S.
- **Lansoprazole** polymorphs and processes for preparation thereof.
- **Lansoprazole** or dextral **lansoprazole** crystal type compound and preparation method thereof.

- Role of thermodynamic, molecular, and kinetic factors in crystallization

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. WO2000078729A1 - Crystalline forms of Lansoprazole - Google Patents  
[patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. EP2089379A2 - A novel crystalline form of Lansoprazole - Google Patents  
[patents.google.com]
- 4. US8039631B2 - Process for preparing crystalline form A of Lansoprazole - Google Patents  
[patents.google.com]
- 5. Role of thermodynamic, molecular, and kinetic factors in crystallization from the amorphous state - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocols: Controlled Crystallization of Lansoprazole Polymorphs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568758#crystallization-methods-for-different-polymorphic-forms-of-lansoprazole>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)